molecular formula C11H15N5O5S B15131816 Guanosine, 8-(methylthio)-

Guanosine, 8-(methylthio)-

Cat. No.: B15131816
M. Wt: 329.34 g/mol
InChI Key: OAXJLSYTYAMFQH-AAXBYFMASA-N
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Description

Guanosine, 8-(methylthio)- is a guanosine analogue, which means it is structurally similar to guanosine, a nucleoside composed of guanine attached to a ribose sugar. This compound has been studied for its immunostimulatory activity, particularly its ability to induce type I interferons, which produce antiviral effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine analogues, including guanosine, 8-(methylthio)-, typically involves the modification of the guanine base. One common method is the alkylation of guanine at the C8 position using a photo-mediated Minisci reaction. This reaction involves the use of catechol to assist the formation of alkyl radicals via in situ generated boronic acid catechol ester derivatives, which enhances the yield of the reaction .

Industrial Production Methods

Industrial production of nucleoside analogues often involves biotransformation processes. For example, guanosine can be efficiently produced in Escherichia coli by overexpressing the purine synthesis pathway and deleting genes involved in guanosine catabolism to increase accumulation .

Chemical Reactions Analysis

Types of Reactions

Guanosine, 8-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing group.

    Substitution: The methylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

Guanosine, 8-(methylthio)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine, 8-(methylthio)- is unique due to its specific immunostimulatory activity and its ability to induce type I interferons through TLR7 activation. This sets it apart from other guanosine analogues that may not have the same level of immunostimulatory effects .

Properties

Molecular Formula

C11H15N5O5S

Molecular Weight

329.34 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-methylsulfanyl-5H-purin-6-one

InChI

InChI=1S/C11H15N5O5S/c1-22-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)21-9/h3-6,9,17-19H,2H2,1H3,(H2,12,15,20)/t3-,4?,5-,6-,9-/m1/s1

InChI Key

OAXJLSYTYAMFQH-AAXBYFMASA-N

Isomeric SMILES

CSC1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

CSC1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O

Origin of Product

United States

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